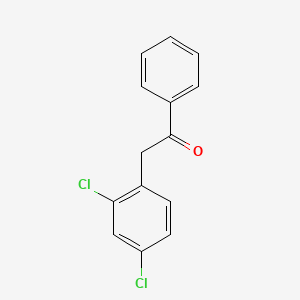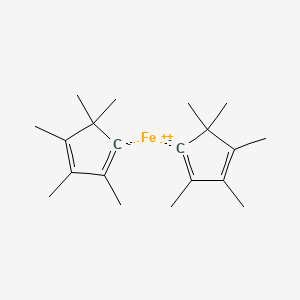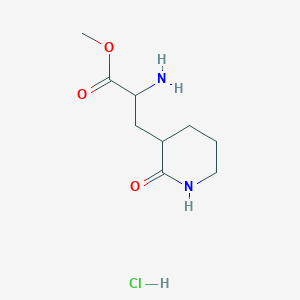![molecular formula C39H66N4O4 B13387648 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[182115,8110,13115,1802,6]hexacos-11-en-22-yl]propanoic acid is a complex organic compound with a unique structure It contains multiple functional groups, including an oxo group, a propanoic acid group, and several methyl and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid likely involves multiple steps, including the formation of the hexacyclic core, introduction of the functional groups, and final assembly of the molecule. Common synthetic routes may include:
Formation of the Hexacyclic Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: Functional groups such as the oxo group, propanoic acid group, and alkyl groups can be introduced through various reactions, including oxidation, esterification, and alkylation.
Final Assembly: The final step involves coupling the different fragments to form the complete molecule.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Using techniques such as chromatography and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: The compound may undergo substitution reactions, particularly at the positions with alkyl groups, to introduce different functional groups.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or alkanes.
Substitution: May yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid may have various scientific research applications, including:
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new synthetic methodologies.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: If the compound exhibits biological activity, it may be investigated for therapeutic applications.
Industry: The compound may have applications in materials science, such as the development of new polymers or advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signaling pathways.
Modulation of Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid may include other complex organic molecules with multiple functional groups and cyclic structures. Examples include:
Steroids: Such as cholesterol and testosterone, which have complex ring structures and multiple functional groups.
Alkaloids: Such as morphine and quinine, which are naturally occurring compounds with complex structures and biological activity.
Macrocycles: Such as crown ethers and cyclodextrins, which have large ring structures and can form host-guest complexes.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexacyclic structure. This unique structure may confer specific chemical properties and biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C39H66N4O4 |
|---|---|
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid |
InChI |
InChI=1S/C39H66N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h21-24,26-33,36-43H,8-19H2,1-7H3,(H,45,46)/t21-,22?,23?,24?,26-,27?,28?,29?,30?,31?,32?,33?,36?,37?,38?,39?/m0/s1 |
Clave InChI |
QDWUGCFANZIGJH-JKINFVDTSA-N |
SMILES isomérico |
CCCCCCOC(C)C1C(C2CC3[C@H]([C@@H](C(N3)C4CC(=O)C5C4NC(C5C)CC6C(=C(C(N6)CC1N2)C)CC)CCC(=O)O)C)C |
SMILES canónico |
CCCCCCOC(C)C1C(C2CC3C(C(C(N3)C4CC(=O)C5C4NC(C5C)CC6C(=C(C(N6)CC1N2)C)CC)CCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)


![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)


![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)



![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)
